ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
CAS No.: 315239-17-9
Cat. No.: VC7635474
Molecular Formula: C25H20N4O4S
Molecular Weight: 472.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315239-17-9 |
|---|---|
| Molecular Formula | C25H20N4O4S |
| Molecular Weight | 472.52 |
| IUPAC Name | ethyl 2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C25H20N4O4S/c1-2-33-21(30)15-34-25-27-26-20(29(25)17-10-4-3-5-11-17)14-28-23(31)18-12-6-8-16-9-7-13-19(22(16)18)24(28)32/h3-13H,2,14-15H2,1H3 |
| Standard InChI Key | HNEHBYJDQCHUNQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that combines the structural features of triazoles and isoquinolines, both of which are significant in medicinal chemistry due to their diverse pharmacological properties. This compound is classified under heterocyclic compounds, specifically within the categories of triazoles and isoquinolines, known for their potential therapeutic applications.
Potential Applications and Mechanisms of Action
-
Biological Activity: Compounds with similar structures to ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate may exhibit activities such as inhibition of certain enzymes or modulation of receptor pathways, which could lead to therapeutic effects.
-
Research Directions: Further studies are necessary to fully understand the properties and mechanisms of action of this compound, particularly in relation to its potential applications across various scientific disciplines.
Comparison with Related Compounds
| Compound | Molecular Formula | Molar Mass | Key Features |
|---|---|---|---|
| Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate | Not specified | Approximately 397.45 g/mol | Triazole and isoquinoline moieties |
| Ethyl ({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate | C27H24N4O4S | 500.56886 g/mol | Similar structure with a propyl linker |
Research Findings and Future Directions
-
Isoquinoline Derivatives: Isoquinoline derivatives, such as those found in this compound, have been explored for their anticancer properties. For example, compounds like UNBS3157 have shown promising antitumor effects without significant hematotoxicity .
-
Triazole Compounds: Triazoles are known for their diverse pharmacological activities, including antifungal and anticancer properties. The combination of triazole and isoquinoline structures in ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate suggests potential for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume